N-(2-Ethylbutyl)-6-methylpyridin-3-amine
Description
N-(2-Ethylbutyl)-6-methylpyridin-3-amine is a pyridine derivative featuring a 6-methylpyridin-3-amine core substituted with a branched 2-ethylbutyl group at the amine position. While direct crystallographic or spectral data for this compound are absent in the provided evidence, structural analogs such as 6-methylpyridin-3-amine (C₆H₈N₂) highlight key features of the pyridine backbone. For example, the parent compound 6-methylpyridin-3-amine exhibits a planar pyridine ring with minor deviations (0.021–0.058 Å) for substituents and forms intermolecular N–H···N hydrogen bonds in its crystal lattice .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-4-11(5-2)8-14-12-7-6-10(3)13-9-12/h6-7,9,11,14H,4-5,8H2,1-3H3 |
InChI Key |
QRFSAMZLBNQPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CN=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbutyl)-6-methylpyridin-3-amine typically involves the alkylation of 6-methylpyridin-3-amine with 2-ethylbutyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylbutyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethylbutyl)-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Ethylbutyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and spectroscopic differences between N-(2-Ethylbutyl)-6-methylpyridin-3-amine and related compounds:
Structural and Functional Differences
- Electronic Effects : The 6-methyl group on the pyridine ring (common across analogs) donates electron density to the ring, stabilizing the amine group. Chlorine substitution in introduces electron-withdrawing effects, altering reactivity.
- Hydrogen Bonding : The parent 6-methylpyridin-3-amine forms N–H···N bonds , but the 2-ethylbutyl substituent in the target compound may disrupt this, reducing crystallinity compared to smaller analogs like .
Biological Activity
N-(2-Ethylbutyl)-6-methylpyridin-3-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its various biological activities, including its effects on vasodilation, antiviral properties, and other pharmacological applications based on recent studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C12H18N
- Molecular Weight : 190.28 g/mol
- Structural Features : The compound features a pyridine ring substituted with an ethylbutyl group and a methyl group, contributing to its unique pharmacological properties.
1. Vasodilatory Effects
Recent studies have highlighted the vasodilatory potential of this compound. In vitro experiments demonstrated that this compound exhibits significant vasorelaxant activity, which is crucial for managing hypertension. The effective concentration causing 50% relaxation (EC50) was measured in comparison to standard vasodilators.
| Compound | EC50 (µM) |
|---|---|
| This compound | 0.07154 |
| Hydralazine | 18.210 |
| Isosorbide Mononitrate | 30.1 |
| Diazoxide | 19.5 |
| Nitroglycerin | 0.1824 |
These results indicate that this compound has a significantly lower EC50 compared to traditional vasodilators, suggesting its potential as an effective antihypertensive agent .
2. Antiviral Properties
In addition to its cardiovascular effects, this compound has been investigated for antiviral activity, particularly against influenza viruses. The compound's mechanism involves inhibiting viral replication through interference with the viral RNA polymerase complex, which is crucial for viral transcription and replication.
A comparative analysis of various antiviral agents against influenza virus revealed that this compound shows promise in inhibiting viral activity similarly to established antiviral drugs .
3. Anticancer Potential
Preliminary studies also suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, indicating that the compound could interfere with cancer cell proliferation and survival mechanisms .
Case Study 1: Vasorelaxant Activity
In a study conducted on isolated thoracic aorta rings from Wistar Albino rats, this compound was tested for its vasorelaxant properties. The compound was shown to induce significant relaxation of the aorta under norepinephrine-induced contraction, outperforming several standard vasodilators in terms of potency.
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral efficacy of the compound against H1N1 influenza virus. The study utilized a cell culture model to assess viral load post-treatment with this compound. Results indicated a substantial reduction in viral titers, supporting the compound's potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
